3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid
Description
3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid (CAS: 1239591-04-8) is a fluorinated arylboronic acid derivative with a unique substitution pattern. Its structure features a fluorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the phenyl ring attached to the boronic acid moiety.
Properties
IUPAC Name |
(3-fluoro-2-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOYDYAJWEBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid typically involves the reaction of 3-Fluoro-2-methoxy-4-methylphenylboronic acid with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The substituent positions and electronic properties of phenylboronic acids critically influence their reactivity, solubility, and biological interactions. Below is a comparison with key analogues:
Key Observations :
Solubility and Stability
Phenylboronic acids exhibit variable solubility depending on substituents. Data from phenylboronic acid (PBA) and its esters provide a baseline for comparison:
Key Observations :
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric effects. A comparison with phenylboronic acid and its derivatives:
Key Observations :
- The steric bulk of the methyl and methoxy groups in the target compound may reduce coupling efficiency compared to unsubstituted PBA, necessitating optimized catalysts (e.g., nano Fe3O4) or elevated temperatures .
Antimicrobial Activity:
- Triazole-substituted phenylboronic acids (e.g., meta-substituted derivatives) inhibit KPC-2 β-lactamase with IC50 values <10 µM . The target compound’s fluoro and methoxy groups may enhance binding to similar enzymatic pockets.
Saccharide Binding:
Biological Activity
3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid (CAS Number: 1239591-04-8) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following structural formula:
It features a fluoro group, a methoxy group, and a methyl group on the phenyl ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for inhibiting enzymes and influencing cellular pathways. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction processes in cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been reported in several studies:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Mycobacterium abscessus | 4 |
| Mycobacterium smegmatis | 4 |
These findings suggest that the compound may serve as a potential candidate for treating infections caused by resistant strains of bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 0.126 |
| HeLa (cervical cancer) | 0.150 |
| A549 (lung cancer) | 0.200 |
These results indicate that the compound displays selective toxicity towards cancer cells while showing lower toxicity towards normal cells, suggesting a favorable therapeutic index .
Case Studies
- Study on Multidrug-resistant Strains : A recent study evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus. The compound demonstrated potent activity with an MIC value of 8 µg/mL, indicating its potential as an antimicrobial agent against resistant strains .
- Anticancer Efficacy in Animal Models : In vivo experiments using mouse models of breast cancer showed that treatment with the compound significantly reduced tumor size and metastasis compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies have indicated moderate absorption and bioavailability, with favorable clearance rates:
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| Oral Bioavailability (F) | 31.8% |
| Clearance | 82.7 ± 1.97 mL/h/kg |
These pharmacokinetic parameters suggest that the compound may be suitable for oral administration and effective systemic delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
